6-Hydroxyoxan-3-yl 4-methoxybenzoate
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Overview
Description
6-Hydroxyoxan-3-yl 4-methoxybenzoate is a chemical compound with the molecular formula C12H14O5. It is known for its unique structure, which includes a hydroxyoxane ring and a methoxybenzoate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxyoxan-3-yl 4-methoxybenzoate typically involves the esterification of 6-hydroxyoxan-3-ol with 4-methoxybenzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxyoxan-3-yl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
6-Hydroxyoxan-3-yl 4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Hydroxyoxan-3-yl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biomolecules, while the methoxybenzoate group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-hydroxy-4-methoxybenzoate
- Ethyl 4-hydroxybenzoate
- Propyl 4-methoxybenzoate
Comparison
6-Hydroxyoxan-3-yl 4-methoxybenzoate is unique due to the presence of both a hydroxyoxane ring and a methoxybenzoate group. This combination of functional groups imparts distinct chemical and biological properties compared to similar compounds. For example, the hydroxyoxane ring can enhance the compound’s solubility and reactivity, while the methoxybenzoate group can influence its interactions with biomolecules .
Properties
CAS No. |
645412-85-7 |
---|---|
Molecular Formula |
C13H16O5 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
(6-hydroxyoxan-3-yl) 4-methoxybenzoate |
InChI |
InChI=1S/C13H16O5/c1-16-10-4-2-9(3-5-10)13(15)18-11-6-7-12(14)17-8-11/h2-5,11-12,14H,6-8H2,1H3 |
InChI Key |
FONDAZZDSCXNNT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2CCC(OC2)O |
Origin of Product |
United States |
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